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Compound of Interest

Compound Name: 5-Amino-3-bromopyridin-2-ol

Cat. No.: B581672

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several
aminobromopyridine derivatives. While the crystal structure for 5-Amino-3-bromopyridin-2-ol
is not publicly available in the searched databases, this document offers a detailed examination
of closely related isomers and derivatives. The provided data and analyses serve as a valuable
resource for understanding structure-property relationships in this class of compounds, which
are of significant interest in medicinal chemistry and materials science.

The following sections present a comparison of crystallographic data, detailed experimental
protocols for synthesis and crystallization, and visualizations of synthetic pathways and
structural relationships.

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for a selection of
aminobromopyridine derivatives, allowing for a direct comparison of their solid-state structures.
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Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the compared
compounds are crucial for reproducibility and further research.

Synthesis and Crystallization

Synthesis of 2-Amino-5-bromopyridine: 2-aminopyridine (3.0 moles) is dissolved in acetic acid
(500 ml). The solution is cooled to below 20°C, and bromine (3.0 moles) dissolved in acetic
acid (300 ml) is added dropwise over 1 hour. The temperature is initially kept below 20°C and
then allowed to rise to 50°C. After an hour of stirring, the mixture is diluted with water (750 ml)
and neutralized with 40% sodium hydroxide solution. The precipitate is collected, washed with
water, and dried. The product is further purified by washing with hot petroleum ether to remove
2-amino-3,5-dibromopyridine. The yield of 2-amino-5-bromopyridine is between 62-67%.[5]

Crystallization of 2-Amino-3-bromopyridine: Crystals of 2-Amino-3-bromopyridine were grown
by slow evaporation of a methanol solution. 0.200 g (1.16 mmol) of the compound was
dissolved in 8 ml of methanol, and light brown plate-like crystals were obtained after three days
of slow evaporation at ambient conditions.[2]

X-ray Data Collection and Structure Refinement

For 2-Amino-3-bromopyridine: X-ray diffraction data were collected on a Bruker SMART APEXII
CCD area-detector diffractometer using Mo Ka radiation (A = 0.71073 A) at a temperature of
173 K. A numerical integration absorption correction was applied. The structure was solved by
direct methods and refined on F2. The aromatic C-bound H atoms were placed in geometrically
calculated positions and refined as riding atoms. The N-bound H atoms were located in a
difference map and their coordinates and isotropic displacement parameters were refined
freely.[2]

Visualizing Relationships and Workflows

Diagrams created using the DOT language provide a clear visual representation of synthetic
routes and the relationships between the discussed chemical entities.
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Caption: Synthesis of 2-Amino-5-bromopyridine.
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Caption: Structural relationships of discussed compounds.
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Comparative Analysis of Crystal Packing

The seemingly subtle differences in the positions of the amino and bromo substituents on the
pyridine ring lead to significant variations in the crystal packing and intermolecular interactions.

¢ 2-Amino-5-bromopyridine crystallizes in the monoclinic space group P2i/c. Its crystal
structure is primarily defined by N-H---N hydrogen bonds, which link the molecules into
centrosymmetric dimers. These dimers are further organized into layers.

» 2-Amino-3-bromopyridine, also crystallizing in the monoclinic P21/c space group, exhibits a
similar formation of inversion dimers through pairs of N—H---N hydrogen bonds. However, a
key difference is the presence of type | C—Br---Br halogen bonds (Br---Br distance of 3.693
A) that assemble these dimers into two-dimensional layers.[2] This highlights the role of the
bromine atom's position in directing the supramolecular architecture.

¢ 5-bromopyridine-2,3-diamine adopts an orthorhombic P212121 space group. The presence of
two amino groups leads to a more complex hydrogen bonding network, with molecules
forming zig-zag columns along the crystallographic c-axis through N-H---N interactions.
Additionally, face-to-face stacking interactions contribute to the crystal packing.[3]

This comparison underscores the profound impact of substituent placement on the resulting
solid-state structure. The interplay of hydrogen bonding and halogen bonding, as well as Tt-
stacking interactions, dictates the overall crystal packing, which in turn influences the material's
physical properties such as solubility and melting point. Further research into obtaining the
crystal structure of 5-Amino-3-bromopyridin-2-ol would provide a more complete picture of
the structure-property landscape of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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